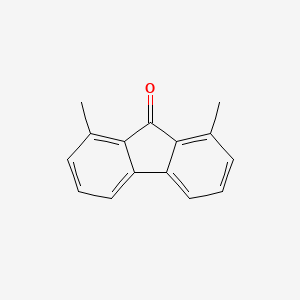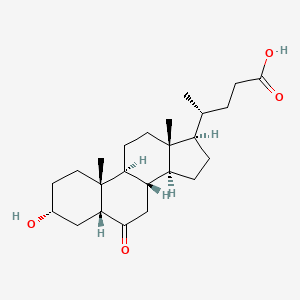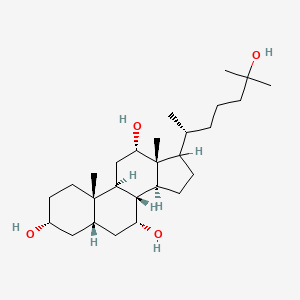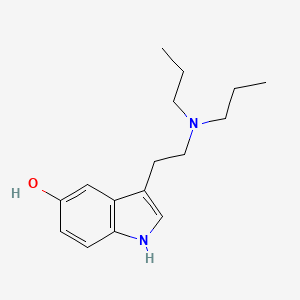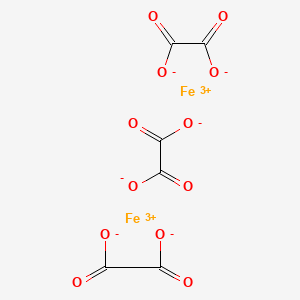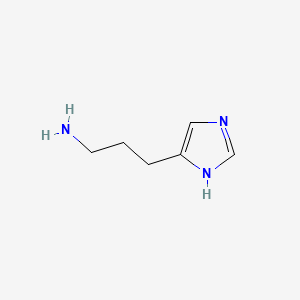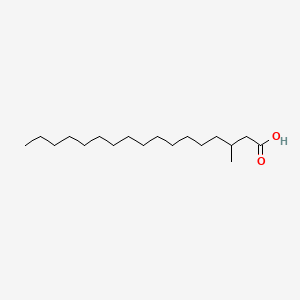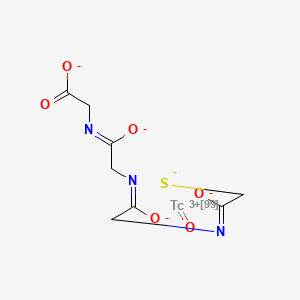
Cimicifugoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicifugoside is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant. It has been traditionally used in Chinese medicine for its various pharmacological properties, including anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, and anti-osteoporosis effects .
Preparation Methods
Cimicifugoside can be extracted from the rhizomes of Cimicifuga foetida using various extraction methods. One common method involves the use of organic solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cimicifugoside has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promise as an inhibitor of the IκB kinase alpha (IKK1/alpha) protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway. This pathway is involved in cell cycle progression, metastasis, angiogenesis, and apoptosis, making this compound a potential candidate for targeted cancer therapy .
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has shown potential in protecting neurons from ischemic damage and regulating neurotransmitter dysfunction in cerebral ischemia . Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, making it a valuable compound for treating various inflammatory and oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .
Comparison with Similar Compounds
Cimicifugoside is part of a group of triterpenoid saponins found in Cimicifuga species. Similar compounds include this compound H-1, this compound H-2, and this compound H-3. These compounds share similar structural features and pharmacological properties but may differ in their specific molecular targets and mechanisms of action . For example, this compound H-2 has been shown to inhibit the IKK1/alpha protein with high affinity, while this compound H-1 has demonstrated neuroprotective effects in ischemic brain tissue .
Conclusion
This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.
Properties
Molecular Formula |
C37H54O11 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |
InChI |
InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1 |
InChI Key |
XUJMHSCMPCZWOV-XVGSJRLISA-N |
Isomeric SMILES |
C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Synonyms |
cimicifugoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



